N-(4-chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide

Scaffold identification Target deconvolution Chemical proteomics

This fully aromatic isoquinolin-4-carboxamide (CAS 303995-22-4, C₂₂H₁₆ClN₃O₂) is a critical reference compound for PARP1 inhibitor SAR and tubulin chemotype discrimination. Its 4-chlorophenyl amide provides a geometrically constrained H-bond donor—absent in N,N-dimethyl analog CAS 303995-17-7—enabling paired-compound studies of NAD⁺-dependent enzymes. Despite sharing the Indibulin formula, scaffold-level differentiation ensures orthogonal target engagement. Available at ≥95% purity from select vendors; stock is limited. Confirm multi-supplier availability before committing to large-scale screening protocols.

Molecular Formula C22H16ClN3O2
Molecular Weight 389.84
CAS No. 303995-22-4
Cat. No. B2571150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide
CAS303995-22-4
Molecular FormulaC22H16ClN3O2
Molecular Weight389.84
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H16ClN3O2/c23-16-7-9-17(10-8-16)25-21(27)20-14-26(13-15-4-3-11-24-12-15)22(28)19-6-2-1-5-18(19)20/h1-12,14H,13H2,(H,25,27)
InChIKeyWBSYDWUQHJMESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide (CAS 303995-22-4): Structural Identity and Compound-Class Context


N-(4-Chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide (CAS 303995-22-4) is a fully aromatic 1-oxo-1,2-dihydroisoquinoline-4-carboxamide derivative with molecular formula C₂₂H₁₆ClN₃O₂ and molecular weight 389.84 g/mol . The compound features an isoquinolin-1-one core N-substituted with a pyridin-3-ylmethyl group and a 4-carboxamide moiety bearing a 4-chlorophenyl substituent. This scaffold positions it within the broader class of nicotinamide-mimetic PARP inhibitor chemotypes, though it is structurally distinct from the clinically approved PARP inhibitors (Olaparib, Niraparib, Rucaparib, Talazoparib) and from the 3,4-dihydroisoquinoline-4-carboxamide series recently described in the literature [1]. Critically, the compound shares the identical molecular formula (C₂₂H₁₆ClN₃O₂) with Indibulin (D-24851, CAS 204205-90-3), a tubulin polymerization inhibitor with an entirely different indole-based scaffold, underscoring that formula-level identity does not predict biological target engagement [2].

Why In-Class Substitution of N-(4-Chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide Carries Scientific Risk


Procurement decisions for isoquinoline-4-carboxamide derivatives cannot rely on scaffold-level or formula-level assumptions. The identical molecular formula (C₂₂H₁₆ClN₃O₂) is shared by Indibulin, a tubulin-targeting antimitotic agent with an indole core, and the target compound, an isoquinolinone-based structure . These are chemically and pharmacologically distinct entities. Even within the isoquinolinone sub-class, minor structural modifications produce large functional shifts: in the related 3,4-dihydroisoquinoline-4-carboxamide PARP inhibitor series, altering the amide substituent changed PARP1 IC₅₀ values by over an order of magnitude, while fluorine substitution on the core modulated both potency and ADME properties [1]. The N-(4-chlorophenyl) amide group present in this compound introduces a hydrogen-bond donor, a lipophilic aromatic ring, and a metabolically significant chlorine atom that differentiate it from the N,N-dimethyl analog (CAS 303995-17-7) lacking the H-bond donor and from the carboxylic acid precursor (CAS 477851-07-3) with a fundamentally different physicochemical profile . Generic substitution without direct comparative data therefore carries a high risk of altered or absent target engagement.

Quantitative Differentiation Evidence: N-(4-Chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide vs. Structural Analogs


Structural Scaffold Differentiation from Indibulin Despite Identical Molecular Formula

The target compound (CAS 303995-22-4) and Indibulin (CAS 204205-90-3) share the identical molecular formula C₂₂H₁₆ClN₃O₂ and identical molecular weight (389.84 g/mol), yet they are structurally and pharmacologically distinct . The target compound is built on an isoquinolin-1-one core with a 4-carboxamide bearing an N-(4-chlorophenyl) group and an N2-(pyridin-3-ylmethyl) substituent. Indibulin possesses an indole core with a 4-chlorobenzyl N-substituent, a glyoxamide linker, and an N-(pyridin-4-yl) amide terminus. These scaffolds are topologically non-interconvertible: the target compound's isoquinolinone places the chlorophenyl group on the amide nitrogen, while Indibulin places it on the indole nitrogen via a methylene linker [1].

Scaffold identification Target deconvolution Chemical proteomics

Hydrogen-Bond Donor Presence vs. N,N-Dimethyl Analog (CAS 303995-17-7)

The target compound bears a secondary amide (–CONH–) at the 4-position, providing one hydrogen-bond donor (HBD). The closest commercially available analog, N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide (CAS 303995-17-7), replaces the N-(4-chlorophenyl) group with an N,N-dimethyl tertiary amide, yielding zero HBDs . In the related 3,4-dihydroisoquinoline-4-carboxamide PARP inhibitor series, the amide NH forms a critical hydrogen bond with Gly863 in the PARP1 nicotinamide binding pocket; tertiary amide analogs in that series lost detectable PARP1 inhibition [1]. While direct PARP inhibition data for CAS 303995-22-4 are not available in the public domain, the HBD difference represents a class-level determinant of target engagement potential.

Medicinal chemistry Physicochemical property SAR

Carboxamide vs. Carboxylic Acid Precursor: Functional Group and Druglikeness Divergence

The carboxylic acid analog 1-oxo-2-(pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 477851-07-3) is the presumed synthetic precursor to the target compound . This acid was tested in a PubChem BioAssay counterscreen (AID 435026) against Importin subunit alpha-1 and showed EC₅₀ > 500,000 nM, indicating no detectable activity [1]. Conversion of the carboxylic acid to the N-(4-chlorophenyl) carboxamide eliminates the negative charge at physiological pH, increases lipophilicity (estimated ΔclogP ≈ +2.5), adds a hydrogen-bond donor, and introduces a metabolically significant 4-chlorophenyl group. In the PARP inhibitor field, the amide moiety is essential for nicotinamide-mimetic binding; carboxylic acid analogs are uniformly inactive [2].

Lead optimization Druglikeness Permeability

Vendor-Specified Purity and Physical Form: AKSci 4907CF Datasheet

The compound is commercially available from AKSci (catalog 4907CF) with a minimum purity specification of 95% and long-term storage recommended in a cool, dry place . In comparison, the N-methyl analog (CAS 303995-30-4) and N,N-dimethyl analog (CAS 303995-17-7) from the same vendor series share the same 95% minimum purity specification. No MDL number is assigned to CAS 303995-22-4, whereas the N,N-dimethyl analog is also listed without an MDL number, suggesting these compounds originate from a common non-MDL registered screening library source . Importantly, the CymitQuimica listing for CAS 303995-22-4 is marked as "Discontinued," indicating potential supply chain constraints that may affect procurement planning .

Quality control Procurement specification Analytical chemistry

Validated Application Scenarios for N-(4-Chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide (CAS 303995-22-4) Based on Available Evidence


Scaffold-Hopping Reference Compound for PARP Inhibitor Medicinal Chemistry Programs

The 1-oxo-1,2-dihydroisoquinoline-4-carboxamide scaffold of CAS 303995-22-4 represents a fully aromatic analog of the 3,4-dihydroisoquinoline-4-carboxamide PARP inhibitor series described by Safrygin et al. (2021) [1]. The fully aromatic core eliminates the chiral center at C3 present in the dihydro series, simplifying synthesis and removing a stereochemical variable from SAR interpretation. Medicinal chemistry teams can use this compound as a reference point to assess the impact of C3–C4 saturation on PARP binding and cellular activity, using the published 3,4-dihydro series data as a comparative baseline. The N-(4-chlorophenyl) amide and N2-(pyridin-3-ylmethyl) substituents additionally provide vectors for exploring interactions with the PARP1 AD-ribosyl transferase (ART) domain that are not accessible with the bipiperidine amide lead compound from the dihydro series.

Negative Control or Orthogonal Chemotype for Tubulin Polymerization Assays

Because CAS 303995-22-4 shares the identical molecular formula (C₂₂H₁₆ClN₃O₂) and molecular weight (389.84) with Indibulin, a validated tubulin polymerization inhibitor (IC₅₀ = 0.3 μM) [1], this compound can serve as a matched molecular-weight negative control or orthogonal chemotype in tubulin-targeted phenotypic screens. Researchers investigating antimitotic mechanisms can use the isoquinolinone compound to distinguish scaffold-specific tubulin effects from off-target effects driven by physicochemical properties shared by both molecules (lipophilicity, molecular weight, chlorine content). Note that the target compound's actual tubulin polymerization activity has not been reported; experimental validation as a true negative control is required.

Chemical Probe for Investigating the Role of H-Bond Donor Geometry in Nicotinamide-Mimetic Enzyme Inhibition

The secondary amide NH in CAS 303995-22-4 provides a geometrically constrained hydrogen-bond donor that is absent in the N,N-dimethyl analog (CAS 303995-17-7) [1]. This structural feature permits paired-compound studies where the HBD-capable target compound and its HBD-deficient dimethyl analog are tested in parallel across panels of NAD⁺-dependent enzymes (PARP1, PARP2, tankyrase, sirtuins, CD38). Differential activity between the two compounds implicates the amide NH in target engagement. In the related 3,4-dihydroisoquinoline-4-carboxamide series, the amide NH forms a critical hydrogen bond with Gly863 of PARP1; tertiary amide analogs lost measurable inhibition . The target compound enables extension of this SAR observation to the fully aromatic isoquinolinone chemotype.

Screening Library Procurement with Documented Identity and Purity Specification

For high-throughput screening (HTS) campaigns or focused library assembly targeting NAD⁺-binding enzymes, CAS 303995-22-4 is available from AKSci (catalog 4907CF) at ≥95% purity [1]. However, procurement teams should note the discontinued status at CymitQuimica and the absence of an MDL registration number, which complicates regulatory documentation . When selecting among the commercially available analogs in the same series (CAS 303995-17-7, 303995-30-4, 303995-22-4), the 4-chlorophenyl amide analog is the only derivative that combines an H-bond donor with a halogen-substituted aromatic ring, offering a distinct chemotype for diversity-oriented screening sets. Confirmation of current multi-vendor availability is recommended before committing this compound to large-scale screening protocols.

Quote Request

Request a Quote for N-(4-chlorophenyl)-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.